butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a butylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole: This intermediate can be synthesized through a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
Introduction of the Butylamine Group: The butylamine group can be introduced via nucleophilic substitution reactions, where the pyrazole intermediate reacts with butylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for lithiation reactions and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides, amines, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Mechanism of Action
The mechanism of action of butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both a trifluoromethyl group and a butylamine side chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C10H16F3N3 |
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Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H16F3N3/c1-3-4-5-14-7-8-6-9(10(11,12)13)15-16(8)2/h6,14H,3-5,7H2,1-2H3 |
InChI Key |
KWAHUVKKDVKDPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=NN1C)C(F)(F)F |
Origin of Product |
United States |
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